molecular formula C10H6ClNO2 B3024510 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde CAS No. 121769-18-4

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

Cat. No.: B3024510
CAS No.: 121769-18-4
M. Wt: 207.61 g/mol
InChI Key: MZFKKXOVOJMARL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde is an organic compound with the molecular formula C10H6ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a 4-chlorophenyl group and a carbaldehyde group at the 5-position of the isoxazole ring makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic conditions . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring and the carbaldehyde group on the isoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFKKXOVOJMARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559548
Record name 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121769-18-4
Record name 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

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